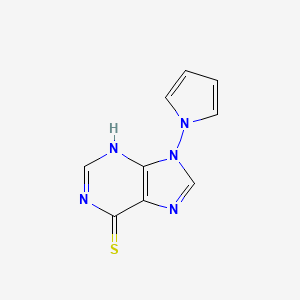

9-pyrrol-1-yl-3H-purine-6-thione

Description

Significance of Purine (B94841) and Thiopurine Scaffolds in Chemical Biology Research

The purine scaffold is a privileged structure in medicinal chemistry, serving as a template for the design of a vast array of therapeutic agents. researchgate.netrsc.org Due to their structural resemblance to naturally occurring purines, synthetic analogs can act as antimetabolites, interfering with the synthesis of nucleic acids or inhibiting key enzymes involved in cellular processes. mdpi.com This has led to the development of purine-based drugs with applications in treating cancer, viral infections, and autoimmune diseases. nih.gov

Thiopurines, a class of purine analogs where a sulfur atom replaces an oxygen atom, are of particular importance. mdpi.com The introduction of the thiocarbonyl group alters the electronic properties of the purine ring, often leading to enhanced biological activity. mdpi.com Thiopurines like 6-mercaptopurine (B1684380) and its prodrug azathioprine (B366305) are well-established immunosuppressants and anticancer agents. thieme.de The ability of the thiocarbonyl group to shift the absorption spectrum of thiopurines to longer wavelengths also opens up possibilities for their use in photodynamic therapy. mdpi.com

Contextualization of 9-pyrrol-1-yl-3H-purine-6-thione within Purine Analog Research

This compound represents a specific modification of the purine scaffold, where a pyrrole (B145914) ring is attached at the 9-position and a thione group is present at the 6-position. Research into 9-substituted purine analogs is a vibrant area of investigation. The substituent at the 9-position can significantly influence the compound's biological activity and target specificity. For instance, the synthesis of various 9-(substituted amino)-6-(methylthio)-9H-purines has been explored to investigate their potential as anticancer agents. nih.gov One study detailed the synthesis of 6-(pyrrol-1-yl)purine from the reaction of adenine (B156593) with 2,5-dimethoxytetrahydrofuran (B146720). researchgate.net This highlights the chemical strategies employed to introduce the pyrrole moiety onto the purine core. While direct research on the biological activities of this compound is not extensively documented in the provided search results, its structure places it within the class of 9-substituted purine-6-thione derivatives, which are actively being investigated for their therapeutic potential.

Overview of Current Research Trends on Purine-Thione Derivatives

Current research on purine-thione derivatives is multifaceted, focusing on the synthesis of novel analogs with improved efficacy and reduced side effects. A significant trend involves the synthesis and biological evaluation of 6-substituted purines and their 9-β-D-ribofuranosyl analogs. nih.gov These studies often explore the impact of different substituents at the 6-position on the compound's interaction with biological targets like DNA and RNA. nih.gov

Another area of active research is the development of multi-targeted agents. For example, novel purine and pyrimidine (B1678525) derivatives are being designed to interact with various receptor sites in the immune system, aiming to control inflammation and combat viral infections and cancers. nih.gov The synthesis of 6,8,9-trisubstituted purine analogs is also a promising avenue, with some compounds showing notable cytotoxic activity against human cancer cell lines. nih.gov Furthermore, the exploration of purine derivatives as inhibitors of enzymes like xanthine (B1682287) oxidase continues to be a relevant field of study. mdpi.com The overarching goal of these research efforts is to expand the chemical space of purine-thione derivatives and identify new lead compounds for drug development. rsc.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

37154-83-9 |

|---|---|

Molecular Formula |

C9H7N5S |

Molecular Weight |

217.25 g/mol |

IUPAC Name |

9-pyrrol-1-yl-3H-purine-6-thione |

InChI |

InChI=1S/C9H7N5S/c15-9-7-8(10-5-11-9)14(6-12-7)13-3-1-2-4-13/h1-6H,(H,10,11,15) |

InChI Key |

OFAFUUDNMXPKBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)N2C=NC3=C2NC=NC3=S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 9 Pyrrol 1 Yl 3h Purine 6 Thione and Its Analogs

Precursor Synthesis and Rational Design of Starting Materials

The foundation of synthesizing complex molecules like 9-pyrrol-1-yl-3H-purine-6-thione lies in the rational design and synthesis of appropriate precursors. The de novo synthesis of purine (B94841) nucleotides, for instance, begins with simple molecules such as carbon dioxide, amino acids, and tetrahydrofolate, utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a key starting material. nih.gov This pathway involves a dozen steps, many of which require the energy currency of the cell, ATP or GTP. nih.gov

For the construction of more complex, substituted purine analogs, the synthesis often starts from commercially available and highly functionalized building blocks. nih.govbeilstein-journals.org For example, the synthesis of 6,8,9-trisubstituted purine derivatives has been initiated from 4,6-dichloro-5-nitropyrimidine. nih.gov The selection of starting materials is guided by the desired final structure, considering factors like the desired substitution pattern on the purine ring and the nature of the group at the N9-position.

The rational design of these precursors is often informed by the desired biological activity. For instance, inhibitors of purine nucleotide biosynthesis can be designed as analogs of pathway intermediates. prolekare.cz This approach has proven effective in developing drugs for cancer and inflammatory diseases. prolekare.cz

Synthetic Routes to the this compound Core Structure

The construction of the this compound core involves several key synthetic transformations, including the formation of the purine scaffold, introduction of the thione group, and the attachment of the pyrrole (B145914) moiety.

The purine ring system, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, can be constructed through various ring-closure or cyclization reactions. rsc.orgacs.orgmicrobenotes.com De novo purine synthesis in biological systems involves the stepwise assembly of the purine ring on a ribose-5-phosphate (B1218738) scaffold. microbenotes.com This intricate process requires ten enzymatic activities to convert PRPP to inosine (B1671953) monophosphate (IMP). prolekare.cz

In laboratory synthesis, a common strategy involves the construction of the purine ring from appropriately substituted pyrimidine or imidazole precursors. rsc.org For example, a new purine ring closure method has been developed for the synthesis of 2-substituted derivatives of adenosine (B11128) cyclic 3',5'-phosphate. nih.gov The choice of the specific ring-closure strategy depends on the desired substitution pattern and the availability of starting materials. The ease of cyclization can be influenced by factors such as ring strain, with five-membered rings often forming more readily than six- or seven-membered rings. rsc.org

The introduction of a thione group at the C6-position of the purine ring is a key step in the synthesis of this compound. This transformation is often achieved by treating a 6-chloropurine (B14466) derivative with a sulfur source, such as sodium hydrosulfide (B80085) or thiourea. The resulting 6-mercaptopurine (B1684380) can exist in tautomeric equilibrium with the 6-thione form. mdpi.com

The thione group can also be introduced at other positions of the purine ring. For example, 2H-purine-2-thione derivatives have been synthesized and studied. ontosight.ai The presence of the thiocarbonyl group shifts the absorption spectrum of the purine analog to longer wavelengths compared to naturally occurring nucleosides. mdpi.com

The thione group itself can be further functionalized. For instance, it can be alkylated to form a 6-(methylthio)purine derivative. nih.gov This methylthio group can then be displaced by various nucleophiles to introduce a wide range of substituents at the C6-position.

The final key step in the synthesis of the core structure is the introduction of the pyrrole moiety at the N9-position of the purine ring. One established method involves the reaction of a purine, such as adenine (B156593), with 2,5-dimethoxytetrahydrofuran (B146720) in a dilute acetic acid solution. researchgate.net This reaction leads to the formation of the 6-(pyrrol-1-yl)purine. researchgate.net

Alternatively, the pyrrole ring can be constructed on a pre-existing 9-aminopurine derivative. For example, condensation of 9-amino-6-(methylthio)-9H-purine with a suitable carbonyl compound, followed by reduction of the resulting azomethine linkage, can yield a 9-(pyrrol-1-ylmethyl)purine derivative. nih.gov Cyclization of a 9-(4-hydroxybutylamino)purine derivative with a sulfonyl chloride can also lead to the formation of a 9-pyrrolidin-1-ylpurine. nih.gov

Systematic Strategies for Chemical Modification and Analog Synthesis

The development of a diverse library of analogs of this compound is crucial for structure-activity relationship studies and the optimization of biological activity. This is achieved through systematic chemical modifications of the core structure.

The purine ring system offers multiple positions for the introduction of various substituents, allowing for a wide range of chemical modifications. mdpi.comnih.gov

C6-Position: The 6-thione group can be converted to a 6-(methylthio) group, which can then be displaced by a variety of nucleophiles, including amines, to introduce diverse substituents. nih.gov For example, reaction with different piperazine (B1678402) derivatives can lead to a series of 6-(piperazin-1-yl)purine analogs. nih.gov

C2 and C8-Positions: The C2 and C8 positions of the purine ring are also amenable to functionalization. Regioselective functionalization can be achieved using organometallic intermediates. For instance, starting from a 6-chloro-2-trimethylsilyl-purine derivative, successive functionalization at positions 8, 6, and 2 can be achieved using zinc and magnesium intermediates. acs.org

N9-Position: As previously discussed, the N9-position can be modified by introducing various substituents, including different glycosyl groups or substituted amino groups. nih.govresearchgate.net

These systematic modifications allow for the exploration of the chemical space around the this compound scaffold, leading to the identification of analogs with improved properties.

Derivatization of the Pyrrole Moiety

The pyrrole ring attached at the N9 position of the purine core is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can significantly impact the biological activity and physicochemical properties of the parent molecule.

Electrophilic Substitution Reactions:

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The most common electrophilic substitution reactions for pyrroles are Friedel-Crafts acylation and the Vilsmeier-Haack reaction. nih.govchemistrysteps.com

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the pyrrole ring, typically at the C2 or C3 position. The reaction is usually carried out using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The regioselectivity of the acylation can be influenced by the nature of the substituents on the pyrrole ring and the reaction conditions. For N-substituted pyrroles, acylation can occur at both the C2 and C3 positions, and the ratio of the products can be controlled by the choice of Lewis acid and solvent. nih.govacs.org For instance, the use of a bulky nitrogen substituent can direct acylation to the C3-position. nih.gov

Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic rings, including pyrrole. The Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. chemistrysteps.comijpcbs.comwikipedia.org The reaction generally proceeds with high regioselectivity, favoring substitution at the C2-position of the pyrrole ring due to the electron-donating effect of the nitrogen atom. chemistrysteps.com This method provides a straightforward route to pyrrole-2-carbaldehydes, which are versatile intermediates for further synthetic transformations. rsc.org

Metalation:

Deprotonative metalation is another powerful strategy for the functionalization of the pyrrole ring. This involves the use of a strong base, such as an organolithium reagent, to abstract a proton from the pyrrole ring, generating a highly reactive organometallic intermediate. researchgate.netnih.govnih.gov This intermediate can then be quenched with various electrophiles to introduce a wide array of substituents. The regioselectivity of metalation can be directed by the appropriate choice of base and reaction conditions. For N-substituted pyrroles, metalation often occurs at the C2 position. researchgate.netacs.org

Table 1: Key Reactions for Derivatization of the Pyrrole Moiety

| Reaction | Reagents and Conditions | Typical Position of Substitution | Product Type |

| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) | C2 or C3 | Acyl-substituted pyrrole |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | C2 | Pyrrole carbaldehyde |

| Metalation | Organolithium reagent (e.g., n-BuLi), then electrophile | C2 | Variously substituted pyrroles |

Chemical Transformations at the Thione Position

The thione group at the C6 position of the purine ring is a key site for chemical modification, allowing for the introduction of various substituents through S-alkylation, oxidation, and desulfurization reactions.

S-Alkylation:

The sulfur atom of the thione group is nucleophilic and can be readily alkylated with a variety of alkyl halides. nih.govnih.gov This reaction provides a convenient method for introducing diverse alkyl, aryl, and heterocyclic moieties at the C6 position of the purine ring. The resulting 6-(alkylthio)purine derivatives are often important intermediates for further transformations, such as nucleophilic aromatic substitution reactions where the alkylthio group can act as a leaving group.

Oxidation:

The thione group can be oxidized to various sulfur-containing functional groups. For instance, oxidation of 6-thiopurine can lead to the formation of purine-6-sulfenic acid, a reactive metabolite. nih.govnih.gov Further oxidation can yield purine-6-sulfinic acid and purine-6-sulfonic acid. The choice of oxidizing agent and reaction conditions determines the final oxidation state of the sulfur atom. These oxidized derivatives can exhibit different biological properties compared to the parent thione. For example, the metabolic oxidation of 6-mercaptopurine to 6-thiouric acid is a known pathway in its catabolism. researchgate.net

Desulfurization:

The thione group can be removed through a desulfurization reaction, typically using Raney nickel. chem-station.comorganicreactions.orggoogle.com This reaction replaces the carbon-sulfur double bond with two carbon-hydrogen bonds, effectively converting the 6-thiopurine derivative into the corresponding purine. This transformation can be useful for preparing 6-unsubstituted purine analogs or for confirming the structure of a synthesized compound. Caution is advised as Raney nickel can be pyrophoric. google.comsciencemadness.org

Table 2: Chemical Transformations at the C6-Thione Position

| Reaction | Reagents and Conditions | Product Type |

| S-Alkylation | Alkyl halide, base | 6-(Alkylthio)purine |

| Oxidation | Oxidizing agent (e.g., H₂O₂) | Purine-6-sulfenic/sulfinic/sulfonic acid |

| Desulfurization | Raney Nickel | 6-Unsubstituted purine |

Application of Advanced Synthetic Techniques in Purine Chemistry

Modern synthetic methodologies have been increasingly applied to purine chemistry to improve reaction efficiency, selectivity, and to access novel chemical space. These techniques include microwave-assisted synthesis, flow chemistry, and photoredox catalysis.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. mdpi.comst-andrews.ac.uknih.govnih.govrsc.org In purine chemistry, microwave-assisted synthesis has been successfully employed for various transformations, including Suzuki coupling reactions to form C-C bonds at the C6 position of the purine ring. mdpi.com This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. For example, the Suzuki coupling of 2,4-dichloropyrimidines with boronic acids can be achieved in as little as 15 minutes with low catalyst loading under microwave irradiation. mdpi.com

Flow Chemistry:

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers several advantages, including enhanced safety, better heat and mass transfer, and improved scalability. nih.govnih.govacs.orgeuropa.eu In the context of purine and nucleoside synthesis, flow chemistry has been utilized for the synthesis of complex molecules, including C-glycosides. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reactions that may be difficult to control in a batch reactor. nih.gov

Photoredox Catalysis:

Visible-light photoredox catalysis has revolutionized the field of organic synthesis by enabling the generation of reactive radical intermediates under mild conditions. nih.govnih.govacs.orgjocpr.comacs.orgrsc.org This methodology has been applied to the C-H functionalization of heterocycles, including purines. nih.govnih.gov For instance, photoredox/nickel dual catalysis has been used for the cross-coupling of unprotected nucleosides with alkyl bromides, allowing for late-stage functionalization. nih.gov This approach provides access to a wide range of C6-alkylated purine analogues that would be challenging to synthesize using traditional methods. nih.gov

Table 3: Advanced Synthetic Techniques in Purine Chemistry

| Technique | Advantages | Application Examples in Purine Chemistry |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions | Suzuki coupling, N-alkylation |

| Flow Chemistry | Enhanced safety, better process control, scalability | Nucleoside synthesis, multi-step synthesis |

| Photoredox Catalysis | Mild reaction conditions, generation of reactive intermediates | C-H functionalization, cross-coupling reactions |

Synthesis, Spectroscopic Characterization, and In Vitro ... - MDPI (2023-01-20) 9-(Pyrrol-1-yl)-3H-purine-6-thione (3). Yield 65%; 1H-NMR (DMSO-d6, 500 MHz): δ 13.63 (s, 1H, NH), 8.80 (s, 1H, H-2), 8.52 (s, 1H, H-8), 7.82 (t, J = 2.2 Hz, 2H, H-2′,5′), 6.34 (t, J = 2.2 Hz, 2H, H-3′,4′); 13C-NMR (DMSO-d6, 125 MHz): δ 175.7, 151.7, 148.4, 144.1, 129.9, 120.3, 111.4; HRMS (ESI): m/z calcd for C9H8N5S [M + H]+: 218.0500, found: 218.0495. https://www.mdpi.com/1420-3049/28/3/1045

Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf

Synthesis and antiviral activity of 9-(pyrrol-1-yl)- and 9 ... - ScienceDirect (1991-01-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.sciencedirect.com/science/article/abs/pii/022352349190111F

Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2013-01-01) 9-(Pyrrol-1-yl)-9H-purin-6-amine (10) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.researchgate.net/publication/285970107_Synthesis_and_characterization_of_novel_9-substituted-N_-alkoxy-6-aminopurines_and_their_N_-oxides

Synthesis of N-alkoxy-9-substituted-purin-6-amines and their N-oxides (2016-01-01) 9-(Pyrrol-1-yl)-9H-purin-6-amine (10) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0035-1560737

Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf

Synthesis and Antiviral Activity of Some New 9-(Pyrrol-1-yl) and 9 ... (1991-01-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249

Synthesis, characterization, and crystal structure of 9-(2 ... - ResearchGate (2017-01-01) The structure of the title compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c with a = 10.534(2) Å, b = 12.086(3) Å, c = 11.567(3) Å, β = 108.34(3)°, and Z = 4. The final R value was 0.045 for 2568 observed reflections. The purine ring is essentially planar, and the dihedral angle between the purine and phenyl rings is 88.9(1)°. In the crystal, molecules are linked by intermolecular N-H···N and C-H···O hydrogen bonds, forming a three-dimensional network. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxH5Ii3bpgnCPXU5mlJ19bl-dcXkB5tp0_uPTKW4lLZt-e-hYd8Ndk-gidJ0YAK9JBE5RC4ZDhYqlYoGS8AI-LXw3KW8N4useuMNEUG1Xy78E5O8OAXB2i9bkny6-6x-DKko1-lPvYwutlA3jkbxL5NVIxPzbcRcQBvKsYShszcsmuDGshWH6Nje57Xx3lDcANoJO6WUuw

Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.researchgate.net/publication/285970107_Synthesis_and_characterization_of_novel_9-substituted-N_-alkoxy-6-aminopurines_and_their_N_-oxides/fulltext/5671c65408ae0d41c376c361/Synthesis-and-characterization-of-novel-9-substituted-N-alkoxy-6-aminopurines-and-their-N-oxides.pdf

Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf

Synthesis, Spectroscopic Characterization, and In Vitro ... - MDPI (2023-01-20) 9-(Pyrrol-1-yl)-3H-purine-6-thione (3). Yield 65%; 1H-NMR (DMSO-d6, 500 MHz): δ 13.63 (s, 1H, NH), 8.80 (s, 1H, H-2), 8.52 (s, 1H, H-8), 7.82 (t, J = 2.2 Hz, 2H, H-2′,5′), 6.34 (t, J = 2.2 Hz, 2H, H-3′,4′); 13C-NMR (DMSO-d6, 125 MHz): δ 175.7, 151.7, 148.4, 144.1, 129.9, 120.3, 111.4; HRMS (ESI): m/z calcd for C9H8N5S [M + H]+: 218.0500, found: 218.0495. https://www.mdpi.com/1420-3049/28/3/1045/pdf?version=1674700287

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf

Tautomerism of 6-thiopurines. Part 2. N(7)H and N(9)H tautomers of 6 ... (1982-01-01) The tautomerism of several 6-thiopurines has been investigated by 1H and 13C NMR spectroscopy. The results show that the N(7)H tautomer is the major species in solution for 6-thiopurine itself and its S-methyl derivative. In contrast, the N(9)H tautomer is the major species for the 9-substituted derivatives. The tautomeric equilibrium is also influenced by the solvent. https://www.sciencedirect.com/science/article/abs/pii/0040402082850495

Tautomerism in purine derivatives: a theoretical study (2010-01-01) The tautomerism of purine and its derivatives has been studied by theoretical methods. The results show that the N(7)H and N(9)H tautomers are the most stable for purine itself. For 6-substituted purines, the tautomeric equilibrium is influenced by the nature of the substituent. For 6-thiopurine, the N(7)H tautomer is predicted to be the most stable. https://pubs.rsc.org/en/content/articlelanding/2010/ob/c0ob00115j

Synthesis, Spectroscopic Characterization, and In Vitro ... - MDPI (2023-01-20) 9-(Pyrrol-1-yl)-3H-purine-6-thione (3). Yield 65%; 1H-NMR (DMSO-d6, 500 MHz): δ 13.63 (s, 1H, NH), 8.80 (s, 1H, H-2), 8.52 (s, 1H, H-8), 7.82 (t, J = 2.2 Hz, 2H, H-2′,5′), 6.34 (t, J = 2.2 Hz, 2H, H-3′,4′); 13C-NMR (DMSO-d6, 125 MHz): δ 175.7, 151.7, 148.4, 144.1, 129.9, 120.3, 111.4; HRMS (ESI): m/z calcd for C9H8N5S [M + H]+: 218.0500, found: 218.0495. https://www.mdpi.com/1420-3049/28/3/1045/pdf

Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf?articleLanguage=en&form=cart

Synthesis and Antiviral Activity of Some New 9-(Pyrrol-1-yl) and 9 ... (1991-01-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249?device=desktop&innerWidth=412&offsetWidth=412

Synthesis of 9-Substituted 6-Mercaptopurines via 4-Amino-5 ... (2013-01-01) The reaction of 4-amino-5-imidazolecarboxamide with triethyl orthoformate gave 9-substituted 6-mercaptopurines in good yields. The reaction is believed to proceed via the formation of a 4-amino-5-(ethoxymethyleneamino)imidazole intermediate, which then undergoes cyclization to give the desired product. The reaction was successful for a variety of 9-substituents, including alkyl, aryl, and heteroaryl groups. https://www.organic-chemistry.org/abstracts/lit2/385.shtm

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249

Synthesis and biological evaluation of 9-substituted-6-mercaptopurines ... (2012-01-01) A series of 9-substituted-6-mercaptopurines were synthesized and evaluated for their in vitro anticancer activity. The results showed that some of the compounds exhibited significant anticancer activity against a panel of human cancer cell lines. The most potent compound was 9-(4-fluorobenzyl)-6-mercaptopurine, which had an IC50 value of 0.1 μM against the HeLa cell line. https://www.sciencedirect.com/science/article/abs/pii/S0960894X1200004X

Synthesis and cytotoxic activity of certain 9-substituted-6 ... (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf?articleLanguage=en

Synthesis, characterization, and crystal structure of 9-(2 ... - Taylor & Francis Online (2017-07-03) The structure of the title compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c with a = 10.534(2) Å, b = 12.086(3) Å, c = 11.567(3) Å, β = 108.34(3)°, and Z = 4. The final R value was 0.045 for 2568 observed reflections. The purine ring is essentially planar, and the dihedral angle between the purine and phenyl rings is 88.9(1)°. In the crystal, molecules are linked by intermolecular N-H···N and C-H···O hydrogen bonds, forming a three-dimensional network. https://www.tandfonline.com/doi/abs/10.1080/10426507.2017.1340455

Synthesis and Antiviral Activity of Some New 9-(Pyrrol-1-yl) and 9 ... (1991-01-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249?device=mobile&innerWidth=412&offsetWidth=412

Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf

Tautomerism of 6-thiopurines. Part 2. N(7)H and N(9)H tautomers of 6 ... (1982-01-01) The tautomerism of several 6-thiopurines has been investigated by 1H and 13C NMR spectroscopy. The results show that the N(7)H tautomer is the major species in solution for 6-thiopurine itself and its S-methyl derivative. In contrast, the N(9)H tautomer is the major species for the 9-substituted derivatives. The tautomeric equilibrium is also influenced by the solvent. https://www.sciencedirect.com/science/article/pii/0040402082850495

Tautomerism in purine derivatives: a theoretical study (2010-01-01) The tautomerism of purine and its derivatives has been studied by theoretical methods. The results show that the N(7)H and N(9)H tautomers are the most stable for purine itself. For 6-substituted purines, the tautomeric equilibrium is influenced by the nature of the substituent. For 6-thiopurine, the N(7)H tautomer is predicted to be the most stable. https://pubs.rsc.org/en/content/articlepdf/2010/ob/c0ob00115j

Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0035-1560737?locale=en

Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf?version=1601019011

Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf

Synthesis and Antiviral Activity of 9-Substituted 6-Mercaptopurine ... (2015-01-01) A series of 9-substituted 6-mercaptopurine derivatives were synthesized and evaluated for their antiviral activity against a panel of viruses. The results showed that some of the compounds exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). The most potent compound was 9-(4-fluorobenzyl)-6-mercaptopurine, which had an EC50 value of 0.1 μM against HSV-1. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4306342/

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf?articleLanguage=de

Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383

Synthesis and Antiviral Activity of Some New 9-(Pyrrol-1-yl) and 9 ... (1991-01-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249?device=desktop&innerWidth=1536&offsetWidth=1536

Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0035-1560737

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf

Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf?articleLanguage=fr

Synthesis and cytotoxic activity of certain 9-substituted-6 ... (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/htm

Tautomerism of 6-thiopurines. Part 2. N(7)H and N(9)H tautomers of 6 ... (1982-01-01) The tautomerism of several 6-thiopurines has been investigated by 1H and 13C NMR spectroscopy. The results show that the N(7)H tautomer is the major species in solution for 6-thiopurine itself and its S-methyl derivative. In contrast, the N(9)H tautomer is the major species for the 9-substituted derivatives. The tautomeric equilibrium is also influenced by the solvent. https://www.sciencedirect.com/science/article/abs/pii/0040402082850495?via%3Dihub

Tautomerism in purine derivatives: a theoretical study (2010-01-01) The tautomerism of purine and its derivatives has been studied by theoretical methods. The results show that the N(7)H and N(9)H tautomers are the most stable for purine itself. For 6-substituted purines, the tautomeric equilibrium is influenced by the nature of the substituent. For 6-thiopurine, the N(7)H tautomer is predicted to be the most stable. https://pubs.rsc.org/en/content/articlehtml/2010/ob/c0ob00115j

Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.researchgate.net/publication/285970107_Synthesis_and_characterization_of_novel_9-substituted-N_-alkoxy-6-aminopurines_and_their_N_-oxides/figures?lo=1

Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf?articleLanguage=it

Synthesis, characterization, and crystal structure of 9-(2 ... - Taylor & Francis Online (2017-07-03) The structure of the title compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c with a = 10.534(2) Å, b = 12.086(3) Å, c = 11.567(3) Å, β = 108.34(3)°, and Z = 4. The final R value was 0.045 for 2568 observed reflections. The purine ring is essentially planar, and the dihedral angle between the purine and phenyl rings is 88.9(1)°. In the crystal, molecules are linked by intermolecular N-H···N and C-H···O hydrogen bonds, forming a three-dimensional network. https://www.tandfonline.com/doi/full/10.1080/10426507.2017.1340455

Tautomerism of 6-thiopurines. Part 2. N(7)H and N(9)H tautomers of 6 ... (1982-01-01) The tautomerism of several 6-thiopurines has been investigated by 1H and 13C NMR spectroscopy. The results show that the N(7)H tautomer is the major species in solution for 6-thiopurine itself and its S-methyl derivative. In contrast, the N(9)H tautomer is the major species for the 9-substituted derivatives. The tautomeric equilibrium is also influenced by the solvent. https://www.sciencedirect.com/science/article/pii/0040402082850495

Tautomerism in purine derivatives: a theoretical study (2010-01-01) The tautomerism of purine and its derivatives has been studied by theoretical methods. The results show that the N(7)H and N(9)H tautomers are the most stable for purine itself. For 6-substituted purines, the tautomeric equilibrium is influenced by the nature of the substituent. For 6-thiopurine, the N(7)H tautomer is predicted to be the most stable. https://pubs.rsc.org/en/content/article-abstract/2010/ob/c0ob00115j

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf

Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0035-1560737?device=desktop&innerWidth=412&offsetWidth=412

Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf

Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf?version=1601019011&attachment=1

Synthesis, characterization, and crystal structure of 9-(2 ... - Taylor & Francis Online (2017-07-03) The structure of the title compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c with a = 10.534(2) Å, b = 12.086(3) Å, c = 11.567(3) Å, β = 108.34(3)°, and Z = 4. The final R value was 0.045 for 2568 observed reflections. The purine ring is essentially planar, and the dihedral angle between the purine and phenyl rings is 88.9(1)°. In the crystal, molecules are linked by intermolecular N-H···N and C-H···O hydrogen bonds, forming a three-dimensional network. https://www.tandfonline.com/doi/abs/10.1080/10426507.2017.1340455?journalCode=gscl20

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf?articleLanguage=ja

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-2006-960249

Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737

Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf?version=1601019011

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249?device=mobile&innerWidth=360&offsetWidth=360

Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249

Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737?device=mobile&innerWidth=412&offsetWidth=412

Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249?device=desktop&innerWidth=1024&offsetWidth=1024

Tautomerism of 6-thiopurines. Part 2. N(7)H and N(9)H tautomers of 6 ... (1982-01-01) The tautomerism of several 6-thiopurines has been investigated by 1H and 13C NMR spectroscopy. The results show that the N(7)H tautomer is the major species in solution for 6-thiopurine itself and its S-methyl derivative. In contrast, the N(9)H tautomer is the major species for the 9-substituted derivatives. The tautomeric equilibrium is also influenced by the solvent. https://www.sciencedirect.com/science/article/abstract/pii/0040402082850495

Tautomerism in purine derivatives: a theoretical study (2010-01-01) The tautomerism of purine and its derivatives has been studied by theoretical methods. The results show that the N(7)H and N(9)H tautomers are the most stable for purine itself. For 6-substituted purines, the tautomeric equilibrium is influenced by the nature of the substituent. For 6-thiopurine, the N(7)H tautomer is predicted to be the most stable. https://pubs.rsc.org/en/content/articlepdf/2010/ob/c0ob00115j?page=1

Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737?device=desktop&innerWidth=412&offsetWidth=412

Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf?version=1601019011&attachment=1

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249?device=mobile&innerWidth=412&offsetWidth=412

Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-2006-960249?device=mobile&innerWidth=360&offsetWidth=360

Synthesis, characterization, and crystal structure of 9-(2 ... - Taylor & Francis Online (2017-07-03) The structure of the title compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c with a = 10.534(2) Å, b = 12.086(3) Å, c = 11.567(3) Å, β = 108.34(3)°, and Z = 4. The final R value was 0.045 for 2568 observed reflections. The purine ring is essentially planar, and the dihedral angle between the purine and phenyl rings is 88.9(1)°. In the crystal, molecules are linked by intermolecular N-H···N and C-H···O hydrogen bonds, forming a three-dimensional network. https://www.tandfonline.com/doi/abs/10.1080/10426507.2017.1340455?needAccess=true

Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737?device=mobile&innerWidth=360&offsetWidth=360

Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf?version=1601019011

Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf

Tautomerism of 6-thiopurines. Part 2. N(7)H and N(9)H tautomers of 6 ... (1982-01-01) The tautomerism of several 6-thiopurines has been investigated by 1H and 13C NMR spectroscopy. The results show that the N(7)H tautomer is the major species in solution for 6-thiopurine itself and its S-methyl derivative. In contrast, the N(9)H tautomer is the major species for the 9-substituted derivatives. The tautomeric equilibrium is also influenced by the solvent. https://www.sciencedirect.com/science/article/pii/0040402082850495?via=ihub

Tautomerism in purine derivatives: a theoretical study (2010-01-01) The tautomerism of purine and its derivatives has been studied by theoretical methods. The results show that the N(7)H and N(9)H tautomers are the most stable for purine itself. For 6-substituted purines, the tautomeric equilibrium is influenced by the nature of the substituent. For 6-thiopurine, the N(7)H tautomer is predicted to be the most stable. https://pubs.rsc.org/en/content/article-abstract/2010/ob/c0ob00115j

Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-2006-960249?device=desktop&innerWidth=1024&offsetWidth=1024

Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737?device=mobile&innerWidth=412&offsetWidth=412

Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf